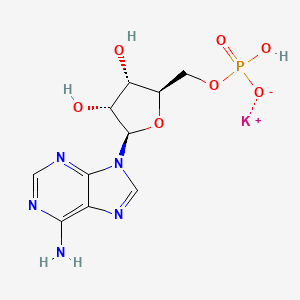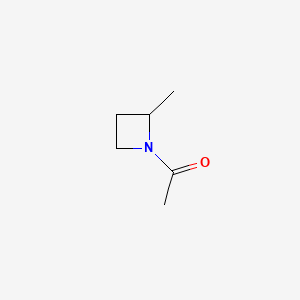![molecular formula C7H10N2 B11925029 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)
2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine involves a one-pot three-component condensation reaction. This reaction typically includes the following components:
- Aldehydes
- Meldrum’s acid
- 2-(Nitromethylene)imidazolidine
The reaction is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell. This method is known for its efficiency and yields good to excellent results .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar multi-component reactions, optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
- Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
- Substitution : Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
- Chemistry : It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
- Biology : The compound exhibits various biological activities, including antiviral, antibacterial, and antifungal properties .
- Medicine : It is used in the development of pharmaceutical agents, such as anti-ulcer drugs, anxiolytics, and sedatives .
- Industry : The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds:
- Imidazo[1,2-a]pyridine
- Pyrido[1,2-a]pyrimidine
- Tetrahydropyrido[1,2-a]pyrimidine
Uniqueness: 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2,3,5,6-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3H,2,4-6H2 |
InChI Key |
XVMYODJNZPSKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)










